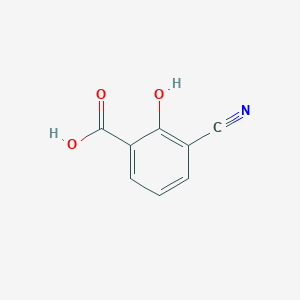3-Cyano-2-hydroxybenzoic acid
CAS No.: 67127-84-8
Cat. No.: VC2051692
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67127-84-8 |
|---|---|
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 3-cyano-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12) |
| Standard InChI Key | YXONTGXEHMEGFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C#N |
Introduction
Physicochemical Properties
3-Cyano-2-hydroxybenzoic acid exhibits specific physicochemical properties that determine its behavior in various chemical environments. These properties are essential for understanding its potential applications and handling requirements.
Physical Properties
The compound exists as a solid at room temperature with a molecular weight of 163.13 g/mol . It has a relatively high boiling point characteristic of benzoic acid derivatives with hydrogen bonding capabilities.
Table 1: Key Physical Properties of 3-Cyano-2-hydroxybenzoic acid
Structural Information
The structure of 3-Cyano-2-hydroxybenzoic acid features a benzene ring with three key functional groups positioned strategically, enabling specific chemical behaviors and reactions.
Table 2: Structural Identifiers for 3-Cyano-2-hydroxybenzoic acid
The compound features multiple functional groups that can participate in various chemical interactions:
-
The carboxylic acid group provides acidity and can form esters, amides, and salts
-
The hydroxyl group at position 2 can participate in hydrogen bonding and is potentially reactive for derivatization
-
The cyano group at position 3 introduces electronic effects that influence the compound's reactivity and can serve as a precursor for other functional groups through chemical transformations
Synthesis Methods
The compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and care should be taken to avoid ingestion, as indicated by the hazard statement H302 .
Analytical Data
Limited analytical data is available in the search results, but some predicted properties can be noted.
Collision Cross Section Data
Predicted collision cross section (CCS) values for different adduct forms of 3-Cyano-2-hydroxybenzoic acid provide insights into its behavior in mass spectrometry applications:
Table 4: Predicted Collision Cross Section Values
These values could be particularly useful for analytical chemists working with mass spectrometry techniques for identification and characterization of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume